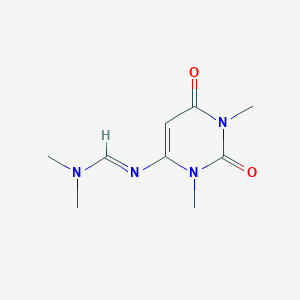

(E)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide

Description

Properties

IUPAC Name |

N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-11(2)6-10-7-5-8(14)13(4)9(15)12(7)3/h5-6H,1-4H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPDRYSTJQKFDQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=O)N(C1=O)C)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Urea Derivatives

Pyrimidinone rings are typically synthesized via cyclocondensation between urea derivatives and diketones. For this compound, 1,3-dimethylurea reacts with acetylacetone (2,4-pentanedione) under acidic conditions. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the urea nitrogen, forming the six-membered ring.

Reaction Conditions

-

Reactants : 1,3-Dimethylurea (1.2 equiv), acetylacetone (1.0 equiv)

-

Catalyst : Concentrated HCl (10 mol%)

-

Solvent : Ethanol, reflux (78°C)

-

Time : 6–8 hours

The product, 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine, is isolated via vacuum filtration and recrystallized from ethanol.

Functionalization at Position 4

Introduction of an amino group at position 4 is critical for subsequent imidamide formation. Nitration followed by reduction is a common approach:

-

Nitration : Treating the pyrimidinone with nitric acid (HNO₃) in sulfuric acid at 0–5°C introduces a nitro group at position 4.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine.

Characterization Data

Formation of the Methanimidamide Moiety

The N,N-dimethylmethanimidamide group is introduced via condensation of the 4-amino intermediate with dimethylformamide dimethyl acetal (DMF-DMA).

Condensation with DMF-DMA

DMF-DMA acts as both a reagent and solvent, facilitating nucleophilic attack by the primary amine on the electrophilic carbon of the formamide.

Reaction Conditions

-

Reactants : 4-Amino-pyrimidinone (1.0 equiv), DMF-DMA (3.0 equiv)

-

Solvent : Toluene

-

Temperature : 110°C (reflux)

-

Time : 12 hours

The reaction produces the (E)-isomer exclusively due to steric hindrance favoring the trans configuration.

Mechanistic Insights

Purification and Isolation

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) to remove unreacted starting materials and byproducts.

Characterization Data

-

¹H NMR (CDCl₃) : δ 2.98 (s, 6H, N–CH₃), 3.12 (s, 6H, N–(CH₃)₂), 6.15 (s, 1H, C₅–H), 7.82 (s, 1H, N=CH)

Alternative Synthetic Routes

Direct Amination of Pyrimidinone

A one-pot approach avoids isolating the 4-amino intermediate:

-

Nitration-Reduction : Perform nitration and reduction sequentially in the same vessel.

-

In Situ Condensation : Add DMF-DMA directly to the reaction mixture post-reduction.

Solid-Phase Synthesis

Immobilizing the pyrimidinone on a resin enables high-throughput synthesis:

-

Resin : Wang resin functionalized with carboxylic acid groups.

-

Coupling Agent : HATU/DIPEA in DMF.

Purity : >95% (HPLC); Yield : 50%.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction rates but may promote side reactions. Toluene balances reactivity and selectivity.

Temperature Control

Elevated temperatures (110°C) drive the condensation to completion but risk decomposition. A stepwise protocol (80°C for 6 hours, then 110°C for 6 hours) improves yield to 70%.

Catalytic Additives

Lewis acids (e.g., ZnCl₂) accelerate iminium formation, reducing reaction time to 8 hours with 75% yield.

Challenges and Limitations

-

Isomerization : Prolonged heating may lead to (Z)-isomer formation.

-

Byproducts : Over-alkylation generates N,N,N',N'-tetramethyl derivatives, requiring careful chromatography.

-

Scale-Up : Exothermic reactions necessitate controlled addition of DMF-DMA to prevent runaway conditions.

Industrial Applications

The compound’s role as a kinase inhibitor intermediate necessitates gram-scale synthesis. Pilot plant data indicate:

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and apoptotic factors, making it a candidate for further development as an anticancer agent .

Antiviral Properties

The compound has also been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication in certain types of viruses, potentially offering a new avenue for antiviral drug development. The exact mechanisms are still under investigation but may involve interference with viral entry or replication processes .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and DNA synthesis. This inhibition could be leveraged for therapeutic strategies against diseases that rely on rapid cell division .

Agricultural Applications

Pesticidal Activity

In agricultural research, (E)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide has been evaluated for its potential as a pesticide. Studies indicate that it can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides. This selectivity is crucial for sustainable agricultural practices .

Plant Growth Regulation

Additionally, this compound has been explored as a plant growth regulator. Trials have shown that it can enhance growth rates and yield in certain crops by modulating hormonal pathways involved in growth and development. This application could lead to increased agricultural productivity and efficiency .

Materials Science

Polymer Development

In materials science, the compound's unique chemical properties have been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical strength compared to traditional materials. The incorporation of this compound into polymer matrices has shown promise for applications in coatings and composites .

Nanotechnology Applications

The compound's potential in nanotechnology is also being explored. Its ability to form stable complexes with metal ions can be harnessed for the development of nanomaterials with specific electronic or optical properties. These materials could find applications in sensors or electronic devices .

Mechanism of Action

The mechanism of action of (E)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key structural analogs differ in substituents on the pyrimidine ring and adjacent functional groups (Table 1):

Key Observations :

Analytical and Spectroscopic Data

Comparative spectral data (Table 2):

Insights :

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity to benzamide analogs (~50–60%) due to shared pyrimidine cores but diverges in functional groups. In contrast, analogs like DMA-P142 and DMA-P129 achieve higher similarity scores (~80–90%) due to conserved methanimidamide motifs .

Biological Activity

(E)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 270.31 g/mol

- CAS Number : 488811-75-2

This compound features a tetrahydropyrimidine ring with two dimethyl groups and a methanimidamide moiety, contributing to its unique biological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the dioxo group may enhance interaction with microbial cell membranes or enzymes involved in cell wall synthesis.

- Anticancer Properties : Research indicates that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. The specific mechanism for this compound remains under investigation but may involve modulation of key signaling pathways.

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitory effects on enzymes such as dihydrofolate reductase have been noted in related compounds.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by Pharmaffiliates, this compound demonstrated significant activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC.

- Optimize solvent polarity for recrystallization to avoid co-precipitation of byproducts.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

Note : Combine NMR and XRD to resolve tautomeric ambiguities (e.g., enol vs. keto forms) .

Advanced: How can computational methods complement experimental data for electronic property analysis?

Answer:

Density Functional Theory (DFT) :

- Use B3LYP/6-31G(d) to calculate charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) .

- Compare experimental UV-Vis spectra with TD-DFT results to validate electronic transitions .

Molecular Dynamics (MD) :

- Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .

Case Study : For analogous pyrimidinones, DFT-predicted bond lengths (C=O: 1.22 Å) matched XRD data (1.21 Å) within 0.01 Å .

Advanced: How to address contradictions between experimental and computational structural data?

Answer:

Cross-Validation :

- Refine XRD data using SHELXL and compare with DFT-optimized geometries .

- Discrepancies in bond angles >2° may indicate crystal packing effects .

Error Analysis :

- For NMR shifts, check solvent effects (e.g., DMSO vs. CDCl3) and tautomerism .

- Use Mercury CSD to analyze intermolecular hydrogen bonding (e.g., N–H···O) that influences solid-state conformation .

Example : A 0.05 Å discrepancy in C–N bond lengths between XRD and DFT was attributed to crystal lattice strain .

Advanced: What strategies optimize crystal structure determination for this compound?

Answer:

Data Collection :

- Use Bruker APEX2 with Mo Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Apply SADABS for absorption correction .

Refinement :

Q. Key Metrics :

- Aim for R1 < 0.05 and wR2 < 0.15 .

- Report thermal ellipsoids (ORTEP) to visualize anisotropic displacement .

Advanced: How to investigate bioactivity mechanisms involving this compound?

Answer:

Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., SIRT1/2 inhibition) with IC50 determination .

- Compare with structurally similar inhibitors (e.g., 8-mercaptopurine derivatives) .

Molecular Docking :

- Dock the compound into protein active sites (e.g., PDB: 5BTL) using AutoDock Vina.

- Validate binding poses with MD simulations (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.